Intermediate Lipophilicity Among 4-Substituted Analogs
The target compound's computed XLogP3 of 1.7 places it at an intermediate lipophilicity between the more polar unsubstituted phenoxyacetohydrazide (XLogP3 = 0.3) [1] and the more lipophilic 4-chloro (LogP = 1.80) [2] and 4-tert-butyl (XLogP = 2.2) analogs, while exceeding the 4-methyl analog (LogP = 1.45) [3]. This intermediate logP value—coupled with a TPSA of 64.4 Ų —suggests a balanced hydrophobicity profile that may offer a distinct compromise between membrane permeability and aqueous solubility compared to both less and more lipophilic congeners.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-Phenoxyacetohydrazide XLogP3 = 0.3; 2-(4-Methylphenoxy)acetohydrazide LogP = 1.45; 2-(4-Chlorophenoxy)acetohydrazide LogP = 1.80; 2-(4-tert-Butylphenoxy)acetohydrazide XLogP = 2.2 |
| Quantified Difference | ΔlogP = +1.4 vs. unsubstituted; +0.25 vs. 4-methyl; −0.10 vs. 4-chloro; −0.5 vs. 4-tert-butyl |
| Conditions | In silico computed values; XLogP3 method for target, 4-tert-butyl, and unsubstituted; generic LogP for 4-methyl and 4-chloro analogs (cross-database comparison) |
Why This Matters
For procurement decisions in medicinal chemistry SAR campaigns, the isopropyl analog provides a distinct lipophilicity data point that fills the gap between the methyl and chloro/tert-butyl congeners, enabling finer-grained optimization of logP-dependent ADME properties.
- [1] AABlocks. 2-Phenoxyacetohydrazide, CAS 4664-55-5. XLogP3: 0.3. Available at: https://www.aablocks.com/ (accessed 2026-04-25). View Source
- [2] MolBase. 2-(4-Chlorophenoxy)acetohydrazide, CAS 2381-75-1. LogP: 1.7999. Available at: http://qiye.molbase.cn/ (accessed 2026-04-25). View Source
- [3] MolBase. 2-(4-Methylphenoxy)acetohydrazide, CAS 36304-39-9. LogP: 1.4549. Available at: http://qiye.molbase.cn/ (accessed 2026-04-25). View Source
